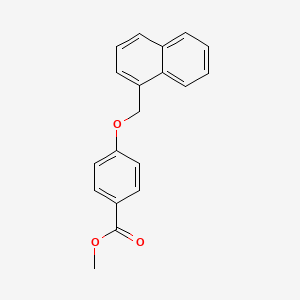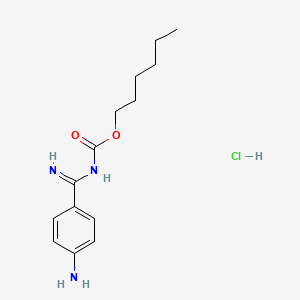
8-Iodoquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 2nd position of the quinoline ring. The molecular formula of this compound is C10H6INO2, and it has a molecular weight of 299.07 g/mol
Métodos De Preparación
The synthesis of 8-Iodoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the iodination of quinoline-2-carboxylic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
8-Iodoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form quinoline-2,8-dicarboxylic acid or reduction to form quinoline-2-carboxaldehyde.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
8-Iodoquinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 8-Iodoquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
8-Iodoquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline-2-carboxylic acid: This compound has a hydroxyl group instead of an iodine atom, which can significantly alter its chemical properties and biological activity.
Quinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions that other quinoline derivatives cannot.
Propiedades
Fórmula molecular |
C10H6INO2 |
|---|---|
Peso molecular |
299.06 g/mol |
Nombre IUPAC |
8-iodoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |
Clave InChI |
YJBFUTXPSDNYSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


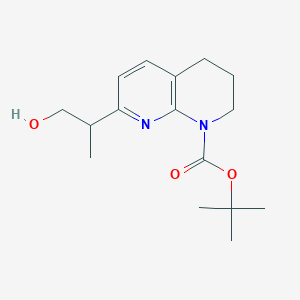
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
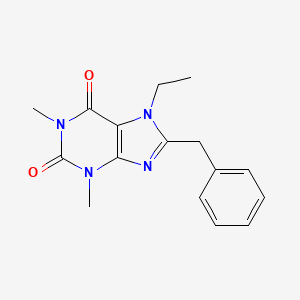


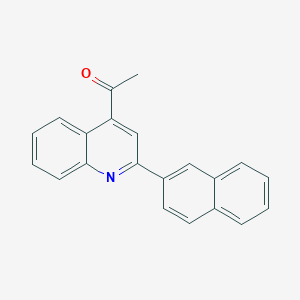
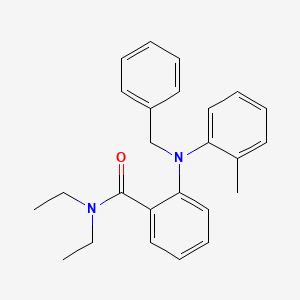
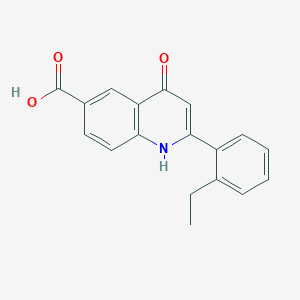
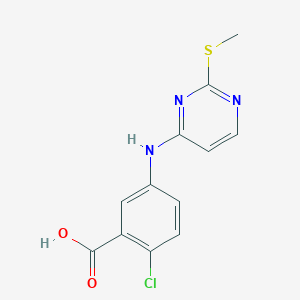

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)
